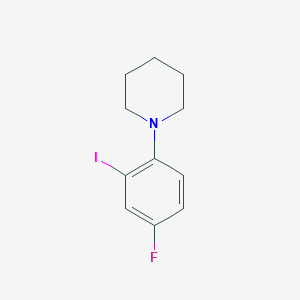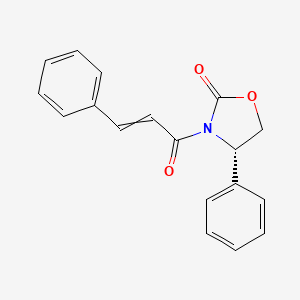
(4S)-4-phenyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-phenyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-phenyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one typically involves the reaction of a chiral oxazolidinone with a phenylprop-2-enoyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or pyridine to facilitate the formation of the desired product. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-phenyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as halogens, acids, and bases are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with higher oxidation states, while reduction can produce more reduced forms of the compound.
Scientific Research Applications
(4S)-4-phenyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biological processes.
Industry: Used in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (4S)-4-phenyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one involves its interaction with molecular targets through its chiral center. The compound can form specific interactions with enzymes and receptors, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-Phenyl-2-propenoic acid: This compound shares a similar phenylprop-2-enoyl group but lacks the oxazolidinone ring.
Nonactic acid: Another compound with a similar structural motif but different functional groups and properties.
Uniqueness
(4S)-4-phenyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one is unique due to its chiral oxazolidinone ring, which imparts specific stereochemical properties. This uniqueness makes it valuable in asymmetric synthesis and other applications where chirality is crucial.
Properties
Molecular Formula |
C18H15NO3 |
|---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
(4S)-4-phenyl-3-(3-phenylprop-2-enoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C18H15NO3/c20-17(12-11-14-7-3-1-4-8-14)19-16(13-22-18(19)21)15-9-5-2-6-10-15/h1-12,16H,13H2/t16-/m1/s1 |
InChI Key |
RJNZUERQMGKTAF-MRXNPFEDSA-N |
Isomeric SMILES |
C1[C@@H](N(C(=O)O1)C(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12515138.png)
![[(5-Methyl-3-propylhept-5-en-1-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12515141.png)
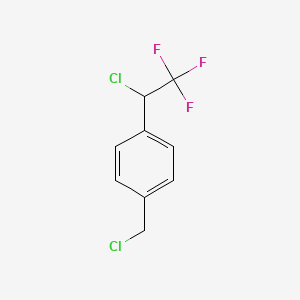

![6-(4-Methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12515146.png)
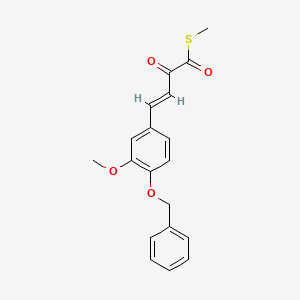
![2-Pyridinamine, 5-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethyl-](/img/structure/B12515148.png)
![4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12515150.png)
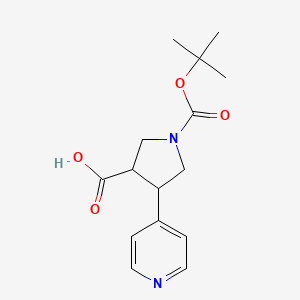
![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B12515162.png)


![Ethyl [1-(diethoxyphosphoryl)ethenyl]phosphonate](/img/structure/B12515186.png)
